molecular formula C9H16N4O3 B2359903 tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate CAS No. 1780605-77-7

tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate

Cat. No.: B2359903
CAS No.: 1780605-77-7
M. Wt: 228.252
InChI Key: SQNPACYFNLHCTR-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate is a Boc-protected derivative featuring a 1,3,4-oxadiazole core substituted with an amino group at the 5-position and a tert-butyl carbamate moiety attached via an ethyl linker. This compound is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic drug candidates. The Boc (tert-butoxycarbonyl) group enhances stability during synthetic processes, while the amino-oxadiazole motif contributes to hydrogen-bonding interactions, making it valuable for targeting enzymes or receptors .

Properties

IUPAC Name

tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3/c1-9(2,3)16-8(14)11-5-4-6-12-13-7(10)15-6/h4-5H2,1-3H3,(H2,10,13)(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNPACYFNLHCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction or through direct amination reactions.

    Attachment of the Ethyl Chain: The ethyl chain is introduced through alkylation reactions.

    Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring and the amino group are likely involved in key interactions with the target molecules, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The structural analogs of tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate differ primarily in the substituents on the oxadiazole ring and the carbamate linker. Key examples include:

Compound Name Oxadiazole Substituent Carbamate Linker Key Features Reference
tert-Butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate Methylsulfanyl (SMe) Ethyl Electron-rich oxadiazole; enhanced lipophilicity; potential thioether reactivity
tert-Butyl (S)-(1-phenyl-2-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)ethyl)carbamate Pyridyl Ethyl Aromatic π-stacking capability; improved solubility in polar solvents
tert-Butyl((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)(phenyl)methyl)carbamate 4-Fluorobenzylthio Benzyl Bulky substituent; fluorine enhances metabolic stability
tert-Butyl N-[2-(5-chloro-1,3,4-oxadiazol-2-yl)ethyl]carbamate Chloro (Cl) Ethyl Electron-withdrawing group; may influence reactivity in nucleophilic substitutions

Key Observations :

  • Amino Group (Target Compound): The 5-amino substituent provides hydrogen-bonding capacity, critical for interactions with biological targets like carbonic anhydrase II .
  • Aryl/Thioether Substituents : Compounds with aromatic or thioether groups (e.g., pyridyl, benzylthio) exhibit varied electronic profiles, influencing both synthetic pathways and biological activity .

Key Observations :

  • Thioether derivatives (e.g., 6a in ) show higher yields (95%) due to robust coupling reactions.
  • Bulky substituents (e.g., 4-methoxyphenyl) may reduce yields (40–70%) due to steric hindrance .

Key Observations :

  • The amino group in the target compound enhances solubility and target engagement via hydrogen bonding.
  • Methylsulfanyl and thioether analogs may require stabilization strategies (e.g., antioxidants) for long-term storage .

Biological Activity

tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. With a molecular formula of C₉H₁₆N₄O₃ and a molecular weight of 228.25 g/mol, this compound features a tert-butyl carbamate group linked to an ethyl chain and an amino-substituted oxadiazole ring. This unique structure may confer various biological properties that are being explored in research settings.

  • IUPAC Name : tert-butyl (2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl)carbamate
  • CAS Number : 1780605-77-7
  • Molecular Weight : 228.25 g/mol
  • Chemical Structure :
C9H16N4O3\text{C}_9\text{H}_{16}\text{N}_4\text{O}_3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Introduction of the Amino Group : The amino group is introduced via nitration followed by reduction or direct amination.
  • Attachment of the Ethyl Chain : Alkylation reactions are used to attach the ethyl chain.
  • Formation of the Carbamate Group : The final step involves reacting the intermediate with tert-butyl chloroformate to create the carbamate.

Biological Activity

Research indicates that compounds containing oxadiazole moieties often display significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles exhibit antimicrobial properties against various pathogens. For instance, compounds structurally related to this compound have demonstrated efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The oxadiazole ring is known for its ability to inhibit cancer cell proliferation. Research has indicated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The proposed mechanism of action for oxadiazole derivatives includes:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit specific enzymes involved in cellular processes.
  • Interaction with DNA : Some studies suggest that these compounds may intercalate into DNA or interact with DNA-binding proteins, disrupting replication and transcription processes .
  • Modulation of Signaling Pathways : They may also modulate key signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Anticancer Activity : A study published in MDPI explored various oxadiazole derivatives and their anticancer effects on different cell lines. The findings suggest that modifications on the oxadiazole ring significantly affect cytotoxicity and selectivity towards cancer cells .
  • Antimicrobial Studies : Research has shown that certain oxadiazole derivatives possess broad-spectrum antimicrobial activity. For example, compounds structurally similar to this compound were tested against Staphylococcus aureus and Escherichia coli with promising results .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl carbamateTert-butyl carbamateModerate stability; used as a protective group
1,3,4-Oxadiazole derivativesOxadiazoleAntimicrobial and anticancer activities
Amino-substituted heterocyclesAmino heterocyclesVaries widely; some exhibit significant bioactivity

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